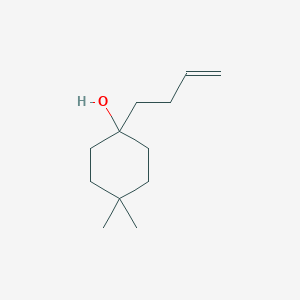![molecular formula C13H17Cl2NO3 B14361780 3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide CAS No. 90257-36-6](/img/structure/B14361780.png)
3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide is an organic compound with a complex structure that includes multiple functional groups such as chloro, ethoxy, and methoxymethyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic precursor followed by the introduction of ethoxy and methoxymethyl groups through nucleophilic substitution reactions. The final step often involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: A related compound with similar structural features.
3-Chloro-N-(3-methoxyphenyl)propanamide: Another similar compound with slight variations in the position of the methoxy group.
Uniqueness
3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
90257-36-6 |
|---|---|
Formule moléculaire |
C13H17Cl2NO3 |
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
3-chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide |
InChI |
InChI=1S/C13H17Cl2NO3/c1-3-19-13-9(8-18-2)6-10(7-11(13)15)16-12(17)4-5-14/h6-7H,3-5,8H2,1-2H3,(H,16,17) |
Clé InChI |
GPUYGGCUJGOGBA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)NC(=O)CCCl)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
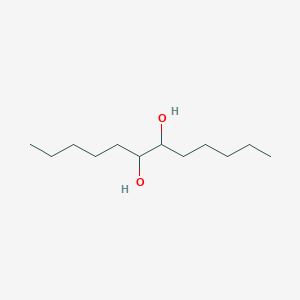
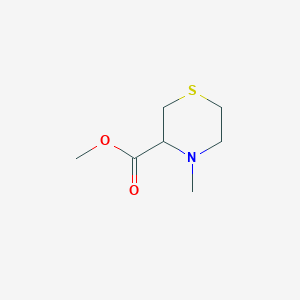

![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
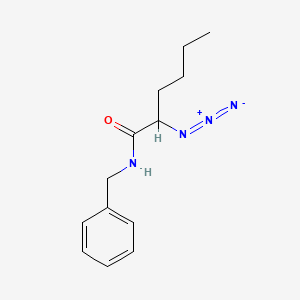
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)
![7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14361749.png)
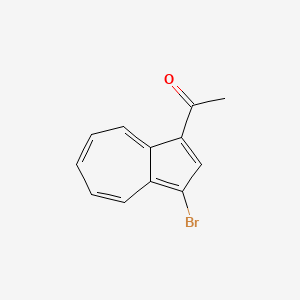
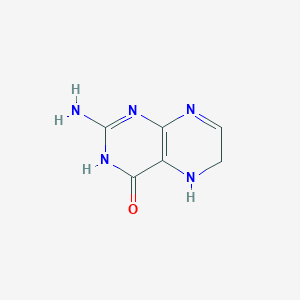
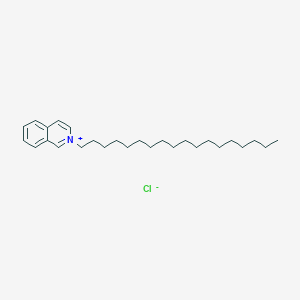
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,8-diene-3,10-dione](/img/structure/B14361797.png)
